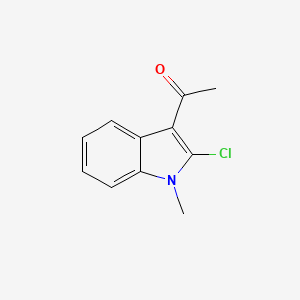

3-Acetyl-2-chloro-1-methylindole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-chloro-1-methylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7(14)10-8-5-3-4-6-9(8)13(2)11(10)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZZEZGLIGDVLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N(C2=CC=CC=C21)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356194 | |

| Record name | 3-acetyl-2-chloro-1-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65287-75-4 | |

| Record name | 3-acetyl-2-chloro-1-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Transformations of 3 Acetyl 2 Chloro 1 Methylindole

Reactivity of the C2-Chloro Substituent

The chlorine atom at the C2 position of the indole (B1671886) ring is susceptible to a variety of substitution reactions, including nucleophilic, radical, and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The C2-chloro substituent of 3-acetyl-2-chloro-1-methylindole can be displaced by various nucleophiles. These reactions are fundamental in introducing a wide array of functional groups at this position. The lone pair of electrons on the nitrogen atom of amines, for instance, makes them effective nucleophiles for this transformation. savemyexams.com The reaction of 1-acetyl-2-chloro-3-iminoindoline hydrochloride, a related compound, with secondary amines and thiophenol has been shown to result in the substitution of the chlorine atom. researchgate.net

| Nucleophile | Reagents and Conditions | Product | Yield | Reference |

| Secondary Amines (e.g., Morpholine, Piperidine) | Acetic Anhydride (B1165640) | 2-Amino-3-acetyl-1-methylindole derivatives | Not Specified | researchgate.net |

| Thiophenol | Triethylamine | 2-(Phenylthio)-3-acetyl-1-methylindole | Not Specified | researchgate.net |

This table presents representative nucleophilic substitution reactions. The specific conditions and yields can vary depending on the substrate and nucleophile.

Radical Substitution Reactions

Radical reactions offer an alternative pathway for the functionalization of the C2 position. These reactions proceed through the formation of a radical intermediate and typically involve three stages: initiation, propagation, and termination. youtube.comyoutube.com The generation of 2-indolylacyl radicals from corresponding precursors and their subsequent intermolecular addition to carbon-carbon double bonds has been studied. nih.gov While less common for this specific substrate compared to nucleophilic substitution and cross-coupling, radical halogenation of alkanes provides a general framework for understanding such transformations. youtube.com The stability of the resulting radical intermediate is a key factor in these reactions, with more substituted radicals generally being more stable. youtube.com

| Radical Precursor | Reagents and Conditions | Product Type | Reference |

| Phenyl Selenoesters | AIBN (initiator), heat | 1,4-Dicarbonyl compounds | nih.gov |

| α-Keto Carboxylic Acids | Photochemical or thermal initiation | 2-Indolyl Pyridyl Ketones | nih.gov |

This table illustrates the types of products that can be obtained through radical reactions involving indole derivatives. Specific examples for 3-Acetyl-2-chloro-1-methylindole are limited in the literature.

Cross-Coupling Methodologies at C2

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C2-chloro position of 3-acetyl-2-chloro-1-methylindole is a suitable electrophilic partner for these transformations. youtube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chloroindole with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.net It is a versatile method for the synthesis of 2-arylindoles. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 2-chloroindole and a terminal alkyne. organic-chemistry.orglibretexts.orgyoutube.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. unisa.ac.za This method provides access to 2-alkynylindoles, which are valuable building blocks in organic synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the 2-chloroindole and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has broad applicability for the synthesis of N-aryl and N-heteroaryl amines and is tolerant of a wide range of functional groups. rsc.orgresearchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl-3-acetyl-1-methylindole | nih.govresearchgate.netnih.gov |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-Alkynyl-3-acetyl-1-methylindole | organic-chemistry.orglibretexts.orgunisa.ac.za |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 2-Amino-3-acetyl-1-methylindole | wikipedia.orgorganic-chemistry.orglibretexts.org |

This table summarizes common cross-coupling reactions. The optimal catalyst, ligand, and base depend on the specific substrates being coupled.

Reactivity of the C3-Acetyl Group

The acetyl group at the C3 position offers another site for chemical modification, primarily through reactions involving the carbonyl moiety.

Reduction Reactions of the Carbonyl Moiety

The carbonyl group of the C3-acetyl substituent can be reduced to a hydroxyl group or a methylene (B1212753) group using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of ketones to secondary alcohols. mdma.ch The combination of NaBH₄ with carboxylic acids can lead to the reduction of the indole ring itself. mdma.ch For the selective reduction of the acetyl group, milder conditions are typically employed. The use of NaBH₄ in combination with metal salts like CaCl₂ or ZnCl₂ can enhance its reducing power for esters, and similar principles can be applied to ketones. reddit.com More powerful reducing agents would be required for the complete reduction of the carbonyl to a methylene group. The activation of amides with triflic anhydride followed by reduction with NaBH₄ provides a method for the reduction of amides to amines under mild conditions. organic-chemistry.org

| Reducing Agent | Reagents and Conditions | Product | Reference |

| Sodium Borohydride | Methanol (B129727) or Ethanol (B145695) | 1-(2-Chloro-1-methyl-1H-indol-3-yl)ethanol | researchgate.net |

| Sodium Borohydride/Acetic Acid | Acetic Acid | N-Ethylindoline (from indole) | mdma.ch |

This table provides examples of reduction reactions of the acetyl group. The product outcome is highly dependent on the choice of reducing agent and reaction conditions.

Oxidation Reactions of the Carbonyl Moiety

The methyl group of the acetyl moiety can be oxidized to a carbonyl group, leading to the formation of a 1,2-dicarbonyl compound. Selenium dioxide (SeO₂) is a classic reagent for this type of transformation, known as the Riley oxidation. adichemistry.comwikipedia.org This reaction typically proceeds by the oxidation of the α-methylene group adjacent to a carbonyl. youtube.comasianpubs.org The oxidation of acetophenone (B1666503) with SeO₂ to yield phenylglyoxal (B86788) is a well-known example of this reactivity. nih.gov

| Oxidizing Agent | Reagents and Conditions | Product | Reference |

| Selenium Dioxide | Dioxane, heat | 2-(2-Chloro-1-methyl-1H-indol-3-yl)-2-oxoacetaldehyde | adichemistry.comwikipedia.org |

This table illustrates the oxidation of the acetyl group. The reaction with selenium dioxide is a standard method for achieving this transformation.

Functionalization of the Indole Aromatic Ring

Directed C-H Functionalization Strategies

The direct functionalization of otherwise inert C-H bonds represents a powerful and atom-economical approach in modern organic synthesis. In the context of indole derivatives, the acetyl group at the C3 position can potentially act as a directing group to guide transition metal catalysts to specific C-H bonds for activation and subsequent coupling.

However, the application of this strategy to 3-acetyl-2-chloro-1-methylindole is not straightforward and appears to be largely unexplored in the available scientific literature. Research on closely related systems, such as 3-acetyl-N-benzylindoles, has demonstrated that the acetyl group can direct palladium-catalyzed C4-arylation. In these cases, the N-benzyl group is crucial for the reaction's success, and notably, the C2 position is unsubstituted. The presence of a substituent at the C2 position, such as a methyl group, has been reported to result in complex and unpurifiable reaction mixtures.

This suggests that the chloro-substituent at the C2 position of 3-acetyl-2-chloro-1-methylindole would likely pose a significant challenge for directed C-H functionalization at the C4 position. The steric hindrance and electronic effects of the C2-chloro group could impede the formation of the necessary palladacycle intermediate at the C4 position. Furthermore, the C2-chloro bond itself is a reactive site, susceptible to oxidative addition or other competing reactions under typical palladium catalysis conditions. Therefore, while the 3-acetyl group is a known directing group for C-H activation in some indole systems, its successful application to 3-acetyl-2-chloro-1-methylindole for selective C-H functionalization remains a significant and unresolved challenge.

Cascade and Annulation Reactions Involving 3-Acetyl-2-chloro-1-methylindole

The strategic placement of functional groups in 3-acetyl-2-chloro-1-methylindole makes it an excellent substrate for cascade and annulation reactions, enabling the rapid construction of complex, fused polycyclic indole systems. These reactions often proceed through a sequence of intramolecular and intermolecular events, leading to the formation of multiple new bonds in a single operation.

A notable application of 3-acetyl-2-chloro-1-methylindole is in the synthesis of indolo[2,3-b]quinolines. This tetracyclic system is the core structure of several biologically active natural products and synthetic analogues. A recently developed one-step synthesis involves the reaction of 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenones. rsc.orgresearchgate.netnih.govresearchgate.net

This transformation is promoted by PEG-400 and induced by visible light in an aqueous methanol solution with potassium hydroxide (B78521) as the base. rsc.orgresearchgate.netnih.govresearchgate.net The reaction proceeds through a cascade sequence where the 2-chloro substituent acts as a leaving group, facilitating the annulation of the quinoline (B57606) ring onto the indole core. The process is cost-effective and environmentally friendly, avoiding the use of toxic or expensive catalysts. rsc.orgresearchgate.netnih.gov A variety of N-alkyl substituted 3-acetyl-2-chloroindoles can be used, leading to a range of structurally diverse indolo[2,3-b]quinolines in moderate to good yields. nih.gov

| N-Alkyl Group (R) | Product | Yield (%) |

|---|---|---|

| Methyl | 6-Methyl-11-phenyl-6H-indolo[2,3-b]quinoline | 71 |

| Ethyl | 6-Ethyl-11-phenyl-6H-indolo[2,3-b]quinoline | 68 |

| Propyl | 6-Propyl-11-phenyl-6H-indolo[2,3-b]quinoline | 65 |

| Butyl | 6-Butyl-11-phenyl-6H-indolo[2,3-b]quinoline | 62 |

| Benzyl | 6-Benzyl-11-phenyl-6H-indolo[2,3-b]quinoline | 58 |

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions. masterorganicchemistry.comwikipedia.org This reaction proceeds via the protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group, ultimately yielding a nitrilium ion intermediate that is trapped by water to form the amide. masterorganicchemistry.com

While there are no specific reports in the scientific literature detailing the Beckmann rearrangement on a derivative of 3-acetyl-2-chloro-1-methylindole, it is theoretically applicable. The first step would be the conversion of the acetyl group of 3-acetyl-2-chloro-1-methylindole into its corresponding oxime, likely by reaction with hydroxylamine (B1172632). This would yield 1-(2-chloro-1-methyl-1H-indol-3-yl)ethan-1-one oxime.

Treatment of this oxime with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents known to promote the Beckmann rearrangement (e.g., tosyl chloride, phosphorus pentachloride) would be expected to initiate the rearrangement. wikipedia.org Due to the stereospecific nature of the rearrangement, the geometry of the oxime would determine the product. If the methyl group is anti-periplanar to the hydroxyl group, the expected product would be N-(2-chloro-1-methyl-1H-indol-3-yl)acetamide. Conversely, if the indolyl group is anti-periplanar, migration of the indole ring would lead to 1-(2-chloro-1-methyl-1H-indol-3-yl)-N-methylformamide. The relative migratory aptitude of the methyl versus the indolyl group would also influence the outcome, especially if oxime isomerization occurs under the reaction conditions. Without experimental data, the precise outcome remains a matter of hypothesis.

| Migrating Group | Hypothetical Product |

|---|---|

| Methyl Group | N-(2-chloro-1-methyl-1H-indol-3-yl)acetamide |

| Indolyl Group | 1-(2-chloro-1-methyl-1H-indol-3-yl)-N-methylformamide |

Mechanistic Investigations of Reactions Involving 3 Acetyl 2 Chloro 1 Methylindole

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical behavior of 3-Acetyl-2-chloro-1-methylindole. Reaction pathways detail the sequence of elementary steps through which reactants are converted into products. These pathways often involve one or more transition states, which are high-energy, transient configurations of atoms that must be surpassed for a reaction to proceed.

One common reaction involving indole (B1671886) derivatives is electrophilic substitution. For 3-Acetyl-2-chloro-1-methylindole, the indole ring is the site of nucleophilic attack. The most reactive position for electrophilic attack on an indole ring is typically the C3 position. However, since this position is already substituted, electrophilic attack will be directed to other positions on the indole nucleus, influenced by the electronic effects of the existing substituents.

A plausible general mechanism for reactions such as Friedel-Crafts acylation involves the formation of a polar intermediate. For instance, in the presence of a Lewis acid like SnCl₄, the Lewis acid may complex with the indole at the 3-position. This forms a highly polar and insoluble intermediate in organic solvents, which can then influence the course of the reaction. ingentaconnect.com

Systematic studies on related indole compounds have proposed multi-pathway mechanisms. For example, in the synthesis of 1-acyloxyindoles, three potential pathways (A₁, A₂, and B) have been suggested, proceeding through different conformers of a hydroxylamine (B1172632) intermediate. nih.gov These pathways involve steps like reduction, intramolecular addition, and nucleophilic addition to ultimately form the product. nih.gov

The table below outlines a generalized reaction pathway for a multi-step synthesis involving an indole derivative, highlighting the key transformations.

| Step | Transformation | Intermediate/Product |

| 1 | Reduction of a nitro group | Hydroxylamine intermediate |

| 2 | Intramolecular addition | Indoline derivative |

| 3 | Dehydration | Conjugate nitrone |

| 4 | Nucleophilic 1,5-addition | 1-Hydroxyindole intermediate |

| 5 | Acylation | 1-Acyloxyindole product |

This table illustrates a possible sequence of reactions for a substituted indole, based on established mechanistic pathways for similar compounds.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their identification and characterization provide direct evidence for a proposed reaction pathway.

In many reactions involving indole derivatives, intermediates can be highly reactive and thus difficult to isolate. However, their presence can often be inferred through spectroscopic methods or by trapping experiments. For instance, in multi-component reactions involving 3-cyanoacetyl indoles, various intermediates have been proposed. In a one-pot, four-component reaction, the initial Knoevenagel condensation between 3-cyanoacetyl indole and an aldehyde leads to a Michael acceptor intermediate. nih.gov This intermediate then reacts further to form the final product. nih.gov

Another example is the formation of a carbon-centered radical intermediate when 3-cyanoacetyl indole reacts with a t-BuO radical. rsc.org This radical then participates in subsequent addition and cyclization steps. rsc.org The characterization of such intermediates is crucial for confirming the proposed mechanism.

| Reaction Type | Proposed Intermediate | Method of Observation/Inference |

| Multi-component reaction | Michael acceptor | Mechanistic proposal based on product structure |

| Radical reaction | Carbon-centered radical | Mechanistic proposal based on reaction conditions and products |

| Friedel-Crafts Acylation | Polar complex with Lewis acid | Inferred from solubility changes and product formation |

This table summarizes key intermediates proposed in reactions involving indole derivatives.

Role of Catalysts, Ligands, and Solvents in Reaction Mechanism and Selectivity

Catalysts, ligands, and solvents play a pivotal role in directing the course and outcome of chemical reactions. They can influence reaction rates, selectivity (chemo-, regio-, and stereoselectivity), and even alter the reaction mechanism itself.

Catalysts: In reactions involving 3-Acetyl-2-chloro-1-methylindole, various catalysts can be employed. Lewis acids like tin(IV) chloride (SnCl₄) are commonly used in Friedel-Crafts acylations to activate the acylating agent and promote electrophilic attack on the indole ring. ingentaconnect.com In other contexts, metal catalysts such as Cu(OAc)₂ have been used to facilitate radical addition and decarboxylative processes. rsc.org Nanocatalysts, like Fe₃O₄@SiO₂-IL, have also been shown to be effective in promoting one-pot multi-component reactions involving indole derivatives. nih.gov

Ligands: While not explicitly detailed for 3-Acetyl-2-chloro-1-methylindole in the provided context, ligands are crucial in metal-catalyzed reactions. They can modify the electronic and steric properties of the metal center, thereby influencing the catalyst's activity and selectivity.

Solvents: The choice of solvent can have a profound impact on reaction outcomes. Solvent polarity, in particular, can influence the stability of charged intermediates and transition states. For instance, in the synthesis of 3-(2-haloacyl)indoles, the use of different solvents like ether or anisole (B1667542) can lead to different product yields. ingentaconnect.com Spectroscopic studies on related methylindoles have shown that solvent polarity plays a significant role in the interactions between the indole derivative and the solvent molecules. nih.gov

| Component | Example | Role in Reaction |

| Catalyst | SnCl₄ | Lewis acid, activates electrophile in Friedel-Crafts acylation ingentaconnect.com |

| Cu(OAc)₂ | Facilitates radical addition and decarboxylation rsc.org | |

| Fe₃O₄@SiO₂-IL | Nanocatalyst for one-pot multi-component reactions nih.gov | |

| Solvent | Dioxane | Can influence product distribution in acylation reactions ingentaconnect.com |

| Acetonitrile (B52724) | Strong interaction with indole derivatives due to its polarity nih.gov |

This table provides examples of how catalysts and solvents can influence reactions involving indole derivatives.

Kinetic Studies and Rate-Determining Steps

Computational Studies in Mechanistic Elucidation

Computational chemistry, particularly methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. nih.gov These methods allow for the calculation of the energies of reactants, products, intermediates, and transition states, providing a detailed energy profile of the reaction pathway.

For 3-Acetyl-2-chloro-1-methylindole, computational studies could be used to:

Predict reaction pathways: By comparing the energies of different possible pathways, the most likely mechanism can be identified.

Characterize transition states: The geometry and energy of transition states can be calculated, providing insight into the activation energy of the reaction.

Investigate the role of catalysts and solvents: The interaction of the indole derivative with catalysts and solvent molecules can be modeled to understand their influence on the reaction.

Spectroscopic and molecular modeling studies on related 2- and 3-methylindoles have demonstrated good agreement between experimental data and theoretical calculations, highlighting the predictive power of computational methods. nih.gov DFT studies can help to understand the interactions between the indole derivative and its environment, which is crucial for understanding its reactivity. nih.gov

Theoretical and Computational Studies of 3 Acetyl 2 Chloro 1 Methylindole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of molecules at the atomic and subatomic levels. These methods, grounded in the principles of quantum mechanics, provide a powerful lens through which the intricacies of molecular structure, stability, and reactivity can be explored. For 3-Acetyl-2-chloro-1-methylindole, these calculations offer a detailed picture of its conformational preferences, electronic landscape, and energetic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a predominant computational method in quantum chemistry, balancing computational cost with high accuracy. It is particularly well-suited for studying the electronic structure of medium to large-sized molecules, such as substituted indoles. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a tractable approach to understanding molecular properties.

The three-dimensional arrangement of atoms in a molecule, its geometry, is fundamental to its properties and reactivity. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 3-Acetyl-2-chloro-1-methylindole, this involves determining the most stable bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Indole (B1671886) (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.375 | N1-C2-C3 | 108.5 |

| C3-C=O | 1.480 | C2-C3-C=O | 125.0 |

| N1-CH3 | 1.450 | C3-C-CH3 (acetyl) | 120.0 |

| C2-Cl | 1.730 | C2-N1-CH3 | 125.0 |

Note: This table is illustrative and based on general values for similar substituted indoles. Specific computational data for 3-Acetyl-2-chloro-1-methylindole is not available in the searched literature.

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive molecule.

For indole derivatives, the HOMO is typically a π-orbital delocalized over the indole ring, while the LUMO is a π*-antibonding orbital. The presence of substituents, such as the acetyl, chloro, and methyl groups in 3-Acetyl-2-chloro-1-methylindole, significantly influences the energies and distributions of these frontier orbitals. The electron-withdrawing nature of the acetyl and chloro groups is expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity profile.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Indole

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and represent typical ranges for substituted indoles. Specific calculated energies for 3-Acetyl-2-chloro-1-methylindole were not found in the surveyed literature.

The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. This charge distribution is crucial for understanding intermolecular interactions and predicting reactive sites. Mulliken population analysis is a computational method used to estimate these partial atomic charges from the molecular orbitals. Current time information in Edmonton, CA. It partitions the total electron population among the atoms in the molecule, providing a quantitative measure of the charge on each atom. cumhuriyet.edu.trderpharmachemica.com

In 3-Acetyl-2-chloro-1-methylindole, the electronegative oxygen and chlorine atoms are expected to carry partial negative charges, while the adjacent carbon atoms will have partial positive charges. The nitrogen atom of the indole ring and the carbon atoms of the aromatic system will also exhibit a complex charge distribution influenced by the interplay of the various substituents. This information is valuable for predicting sites susceptible to electrophilic or nucleophilic attack.

Table 3: Illustrative Mulliken Atomic Charges for Key Atoms in a Substituted Indole

| Atom | Mulliken Charge (a.u.) |

| O (acetyl) | -0.55 |

| Cl | -0.10 |

| N1 | -0.40 |

| C2 | +0.25 |

| C3 | -0.15 |

| C (acetyl carbonyl) | +0.45 |

Note: This table presents illustrative charge values based on general principles of Mulliken population analysis for similar compounds. Specific calculated charges for 3-Acetyl-2-chloro-1-methylindole are not available in the searched literature.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate results for various molecular properties, including thermochemical data.

Thermochemical properties, such as the enthalpy of formation and bond dissociation enthalpies, are fundamental to understanding the stability and reactivity of a molecule. The enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It provides a measure of the intrinsic stability of the molecule.

Bond dissociation enthalpy (BDE) is the enthalpy change required to break a specific bond homolytically. BDE values are critical for predicting the course of chemical reactions, particularly those involving radical intermediates. For 3-Acetyl-2-chloro-1-methylindole, the BDEs of the C-H bonds on the methyl groups and the C-Cl bond are of particular interest as they can indicate the most likely sites for radical abstraction or substitution reactions. While specific ab initio calculations for the thermochemical properties of 3-Acetyl-2-chloro-1-methylindole have not been reported in the available literature, such calculations would provide valuable data for understanding its thermal stability and potential reaction pathways.

Basicity, Proton Affinity, and Electron Affinity

No published data is available.

Adiabatic Ionization Enthalpies

No published data is available.

Spectroscopic Property Predictions

Vibrational Absorption (IR) and Raman Spectra Simulations

No published data is available.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

No published data is available.

Reaction Modeling and Simulation

Transition State Characterization and Activation Barriers

No published data is available.

Reaction Dynamics and Pathways

The reaction dynamics and pathways of 3-acetyl-2-chloro-1-methylindole are dictated by the interplay of its structural and electronic features. The indole nucleus, substituted with an electron-withdrawing acetyl group at the 3-position and a halogen at the 2-position, presents multiple reactive sites. Computational studies on analogous 2-haloindoles and related heterocyclic systems provide significant insights into the potential reaction mechanisms for this compound. The primary pathways of interest involve nucleophilic substitution at the C2-position, reactions involving the acetyl group, and transformations of the indole ring itself.

Nucleophilic Substitution at the C2-Position

The carbon-chlorine bond at the C2-position is a key reactive center in 3-acetyl-2-chloro-1-methylindole. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The dynamics of this substitution can proceed through different mechanistic pathways, primarily analogous to the well-established SN1 and SN2 mechanisms, or through more complex, multi-step processes. libretexts.orgyoutube.comsavemyexams.com

The presence of the electron-withdrawing acetyl group at the adjacent C3-position and the inherent electronic properties of the indole ring significantly influence the reactivity of the C2-carbon. The acetyl group can activate the C2-position towards nucleophilic attack by stabilizing the transition states or intermediates.

Computational models, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the preferred reaction pathway. scirp.orgmdpi.com These studies can map the potential energy surface of the reaction, identifying the transition states and intermediates, and calculating the associated activation energies. For a hypothetical nucleophilic substitution reaction on 3-acetyl-2-chloro-1-methylindole with a generic nucleophile (Nu-), a DFT study might yield the data presented in Table 1.

| Reaction Pathway | Proposed Mechanism | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Direct Substitution | SNAr-like (Addition-Elimination) | Nucleophilic addition to the C2-C3 double bond | 18.5 |

| Dissociative Pathway | SN1-like | Formation of a vinyl cation intermediate | 28.2 |

| Concerted Substitution | SN2-like (backside attack) | Simultaneous bond formation and breaking | 24.7 |

The data in Table 1, while hypothetical, illustrates how computational chemistry can predict the most likely reaction mechanism. In this example, the SNAr-like pathway, involving the formation of a Meisenheimer-like intermediate, is predicted to be the most favorable due to its lower activation energy. The electron-withdrawing acetyl group would play a crucial role in stabilizing the negative charge in this intermediate.

Influence of the Acetyl Group on Reactivity

The acetyl group at the C3-position not only influences the substitution at the C2-position but also serves as a reactive site itself. The carbonyl carbon is electrophilic and can undergo nucleophilic addition. Furthermore, the methyl protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as aldol (B89426) condensations or alkylations.

Ring-Based Reactions and Rearrangements

While substitutions and reactions at the substituent groups are common, the indole ring itself can participate in reactions. Under certain conditions, such as in the presence of strong acids or transition metal catalysts, rearrangements or cycloaddition reactions might be possible. acs.orgmdpi.com For instance, theoretical studies on related nitroindoles have demonstrated their participation as dienophiles in polar Diels-Alder reactions. researchgate.net By analogy, the electron-deficient nature of the C2-C3 double bond in 3-acetyl-2-chloro-1-methylindole, enhanced by the acetyl group, could potentially allow it to act as a dienophile in cycloaddition reactions with electron-rich dienes.

A computational investigation into a hypothetical Diels-Alder reaction might involve the analysis of the frontier molecular orbitals (HOMO and LUMO) to predict the feasibility and regioselectivity of the reaction. A comparison of the energy levels of the interacting orbitals would indicate the favorability of the cycloaddition. Table 2 presents a hypothetical set of calculated frontier orbital energies.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (LUMO-HOMO) (eV) |

|---|---|---|---|

| 3-Acetyl-2-chloro-1-methylindole | -7.8 | -2.1 | 5.7 |

| Electron-Rich Diene (e.g., 2,3-Dimethyl-1,3-butadiene) | -8.5 | +1.5 | 10.0 |

The energy gap between the LUMO of the indole (the dienophile) and the HOMO of the diene is a key indicator of reactivity in a normal-electron-demand Diels-Alder reaction. A smaller energy gap generally corresponds to a faster reaction. The data suggests that such a reaction is plausible, and further computational analysis of the transition state would be required to determine the activation barrier and the stereochemical outcome of the reaction.

Analytical Methodologies for the Research and Characterization of 3 Acetyl 2 Chloro 1 Methylindole

Spectroscopic Characterization Techniques

Spectroscopy is the principal tool for elucidating the molecular structure of a newly synthesized compound. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise structure of an organic molecule in solution. Both ¹H (proton) and ¹³C NMR are indispensable for the characterization of 3-Acetyl-2-chloro-1-methylindole.

¹H NMR: This technique provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another. For 3-Acetyl-2-chloro-1-methylindole, one would expect to observe distinct signals for the aromatic protons on the indole (B1671886) ring, a singlet for the N-methyl protons, and a singlet for the acetyl methyl protons. The chemical shifts (δ, measured in ppm) and coupling constants (J, measured in Hz) of the aromatic protons would confirm the substitution pattern on the benzene (B151609) portion of the indole core.

¹³C NMR: This method detects the carbon atoms in the molecule, providing a count of the non-equivalent carbons and information about their chemical environment (e.g., aromatic, carbonyl, methyl). The spectrum of 3-Acetyl-2-chloro-1-methylindole would be expected to show unique signals for the carbonyl carbon of the acetyl group, the carbons of the indole ring (including the C-2 carbon bonded to chlorine and the C-3 carbon bonded to the acetyl group), the N-methyl carbon, and the acetyl methyl carbon.

While specific spectral data for 3-Acetyl-2-chloro-1-methylindole is not publicly cataloged, analysis of closely related compounds confirms the use of NMR for structural verification. molbase.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-Acetyl-2-chloro-1-methylindole, the IR spectrum would be expected to display characteristic absorption bands. A strong absorption peak in the range of 1650-1690 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the acetyl group. Other key signals would include C-H stretching vibrations for the aromatic and methyl groups, and C-N and C-Cl stretching vibrations at lower frequencies. This technique provides confirmatory evidence for the presence of the key acetyl functional group.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For 3-Acetyl-2-chloro-1-methylindole (molecular formula: C₁₁H₁₀ClNO), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak would be expected, confirming the presence of a single chlorine atom. Analysis of the fragmentation pattern would likely show the loss of characteristic fragments such as the acetyl group (CH₃CO) or the chlorine atom.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The indole ring system is a strong chromophore, and its UV-Vis spectrum provides information about its conjugation and electronic structure. The spectrum of 3-Acetyl-2-chloro-1-methylindole in a suitable solvent like methanol (B129727) or ethanol (B145695) would be expected to show characteristic absorption maxima (λ_max). The positions and intensities of these absorptions are influenced by the substituents on the indole ring, including the chloro and acetyl groups, which can cause shifts in the absorption bands compared to the parent 1-methylindole (B147185) structure.

Chromatographic Analysis Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for both the purification of the synthesized compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of pharmaceutical compounds and other organic materials. For 3-Acetyl-2-chloro-1-methylindole, a reversed-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and a solvent like acetonitrile (B52724) or methanol). The compound would elute at a characteristic retention time, and its purity could be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector set to one of the compound's absorption maxima. molbase.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. phenomenex.com For 3-Acetyl-2-chloro-1-methylindole, GC serves as an essential tool for assessing its purity and quantifying its presence in a mixture. The fundamental principle of GC involves a sample being vaporized and injected onto the head of a chromatographic column. libretexts.org The sample is transported through the column by an inert gaseous mobile phase. phenomenex.comlibretexts.org Separation is achieved based on the differential partitioning of the compound between the mobile phase and a liquid or solid stationary phase coated on the column walls or packing material. libretexts.org

In a typical GC analysis of an indole derivative, the instrument would be equipped with a capillary column, which offers high resolution. nih.gov Silicone-based stationary phases like SE-30 or SE-52 have been shown to be effective for separating indole compounds. google.com The instrument's oven temperature is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and polarity. As components exit the column, they are identified by a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The output, a chromatogram, displays peaks corresponding to each separated component, with the retention time serving as a qualitative identifier and the peak area providing quantitative information.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and inexpensive technique for the qualitative analysis of organic compounds. It is particularly valuable for monitoring the progress of chemical reactions, identifying compounds present in a mixture, and assessing the purity of a sample. scribd.comdtic.mil For 3-Acetyl-2-chloro-1-methylindole, TLC can quickly confirm its presence and indicate the presence of impurities.

The process involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). By capillary action, the solvent moves up the plate, and the components of the sample travel up the plate at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. This differential migration results in separation. scribd.com

After development, the separated spots are visualized. Since many indole derivatives are fluorescent, they can often be seen under a UV lamp (e.g., at 254 nm). researchgate.net Alternatively, a chemical staining agent, such as a van Urk reagent, can be sprayed on the plate to produce colored spots specific to indoles. scribd.com The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated and compared to that of a known standard.

Various solvent systems can be employed for the TLC of indoles, often consisting of mixtures of polar and non-polar solvents. researchgate.net However, an officially documented and optimized solvent system specifically for 3-Acetyl-2-chloro-1-methylindole has not been reported in the reviewed literature.

X-ray Crystallography for Solid-State Structural Elucidation

Crystal Structure Determination

The first and often most challenging step in X-ray crystallography is growing a single, high-quality crystal of the compound. This crystal is then mounted in an instrument called a diffractometer and irradiated with a monochromatic X-ray beam. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. youtube.com

By rotating the crystal and collecting thousands of diffraction intensities, a complete dataset is obtained. This data is then processed using complex computational algorithms to solve the "phase problem" and generate an electron density map of the crystal's unit cell. youtube.com From this map, a detailed three-dimensional model of the molecule's structure is built. To date, a solved crystal structure for 3-Acetyl-2-chloro-1-methylindole has not been deposited in public crystallographic databases.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Once the crystal structure is determined, the data can be further analyzed to reveal how molecules are arranged and interact within the crystal lattice. This analysis is vital for understanding the forces that govern the solid-state properties of the material. xray.czresearchgate.net These weak, non-covalent forces include hydrogen bonds (where a hydrogen atom is shared between two electronegative atoms) and π-stacking (attractive interactions between the aromatic rings of adjacent molecules).

The presence and geometry of these intermolecular interactions are determined from the atomic coordinates provided by the crystal structure solution. nih.gov This information helps in understanding properties like melting point, solubility, and polymorphism. As the crystal structure of 3-Acetyl-2-chloro-1-methylindole is not publicly available, a specific analysis of its intermolecular interactions cannot be performed.

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the elements (typically carbon, hydrogen, and nitrogen) within a compound. researchgate.net It is a cornerstone of chemical characterization, used to confirm the empirical formula of a newly synthesized compound and as a crucial check of its purity. researchgate.netnih.gov For a compound like 3-Acetyl-2-chloro-1-methylindole, this analysis would verify the expected ratios of carbon, hydrogen, chlorine, nitrogen, and oxygen.

The most common method for this is combustion analysis. A small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen oxides—are collected in separate traps and weighed. From these masses, the percentage composition of the original sample is calculated. researchgate.net The results are then compared against the theoretical values calculated from the molecular formula. For most scientific journals, experimental values are expected to be within ±0.4% of the theoretical values to be considered acceptable proof of structure and purity. nih.gov

The theoretical elemental composition for 3-Acetyl-2-chloro-1-methylindole (C₁₁H₁₀ClNO) is presented below.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 63.62 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.86 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.08 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.75 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.71 |

| Total Molecular Weight | 207.66 | 100.00 |

Applications of 3 Acetyl 2 Chloro 1 Methylindole in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The strategic placement of three distinct functional groups on the indole (B1671886) core of 3-Acetyl-2-chloro-1-methylindole makes it a highly useful platform for synthetic chemists. The 2-chloro substituent acts as a reactive handle for nucleophilic substitution or as a leaving group in cyclization reactions. The 3-acetyl group can participate in condensations and other transformations, while the N-methyl group prevents competing N-H reactivity, directing reactions to other sites of the molecule. This combination allows for sequential and controlled modifications, enabling the construction of intricate molecular frameworks from a relatively simple starting material.

Research has demonstrated the utility of 3-Acetyl-2-chloro-1-methylindole as a direct precursor for synthesizing complex, fused heterocyclic systems. A notable application is in the construction of indolo[2,3-b]quinolines, a class of compounds known for their significant biological activities. In a specific synthetic approach, 3-Acetyl-2-chloro-1-methylindole serves as a key building block that reacts with (2-aminophenyl)(phenyl)methanone.

This reaction proceeds through a cascade sequence where the 2-chloro substituent functions as a leaving group, facilitating the cyclization and formation of the tetracyclic indolo[2,3-b]quinoline core. The process highlights the role of the chloro group in activating the C2 position for the key bond-forming event. The reaction has been optimized under various conditions, demonstrating its robustness in generating a library of substituted indolo[2,3-b]quinoline derivatives.

Below is a table summarizing the synthesis of various 11-phenyl-6H-indolo[2,3-b]quinoline derivatives starting from substituted 3-acetyl-N-alkyl-2-chloroindoles, illustrating the scope of this transformation.

| Entry | Substituent (R) on Indole Nitrogen | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Methyl (CH₃) | 11-Phenyl-6-methyl-6H-indolo[2,3-b]quinoline | 85 | |

| 2 | Ethyl (CH₂CH₃) | 6-Ethyl-11-phenyl-6H-indolo[2,3-b]quinoline | 82 | |

| 3 | Propyl (CH₂(CH₂)₂CH₃) | 11-Phenyl-6-propyl-6H-indolo[2,3-b]quinoline | 84 | |

| 4 | Butyl (CH₂(CH₂)₃CH₃) | 6-Butyl-11-phenyl-6H-indolo[2,3-b]quinoline | 80 | |

| 5 | Benzyl (CH₂Ph) | 6-Benzyl-11-phenyl-6H-indolo[2,3-b]quinoline | 75 |

The synthesis of indolo[2,3-b]quinolines from 3-Acetyl-2-chloro-1-methylindole is a prime example of its application as a building block for nitrogen-containing polycyclic systems. These structures are of high interest in medicinal chemistry and materials science due to their rigid, planar nature and unique electronic properties. The reaction with 2-aminobenzophenone (B122507) effectively fuses a quinoline (B57606) ring system across the 2,3-position of the indole, creating a complex, multi-ring structure in a single, efficient operation. This strategy provides a direct entry into a class of molecules that would otherwise require lengthy, multi-step synthetic sequences. The ability to generate such molecular complexity rapidly makes 3-Acetyl-2-chloro-1-methylindole a valuable component in the synthetic chemist's toolbox for exploring novel polycyclic aromatic hydrocarbons

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Pathways for 3-Acetyl-2-chloro-1-methylindole

While 3-acetyl-2-chloro-1-methylindole is a known compound, future research will likely focus on developing more efficient, sustainable, and cost-effective synthetic routes. Traditional methods for the synthesis of substituted indoles can suffer from harsh reaction conditions, low atom economy, and the use of hazardous reagents.

A promising direction is the refinement of visible-light-induced reactions. For instance, a recently developed one-step synthesis of N-alkyl- and 11-phenyl-modified indolo[2,3-b]quinolines utilizes 3-acetyl-N-alkyl-2-chloroindoles as a key reactant. rsc.org This reaction proceeds in a 40% methanol (B129727) aqueous solution with KOH as a base and PEG-400 as an additive, highlighting a move towards greener and more user-friendly chemistry. rsc.org The initial attempts to conduct this synthesis in neat water were unsuccessful due to the poor solubility of the starting materials, underscoring the importance of solvent system optimization. rsc.org

Future work could build upon this by exploring other non-toxic and readily available solvent systems or catalyst combinations to further enhance yield and practicability. The development of a catalytic, enantioselective synthesis would also represent a significant advancement, opening pathways to chiral indole (B1671886) derivatives.

Table 1: Optimization of Reaction Conditions for Synthesis Using 3-acetyl-2-chloro-N-methylindole

| Entry | Solvent | Base | Additive | Conditions | Outcome |

| 1 | Neat Water | KOH | None | Visible Light | No product formation, starting materials recovered rsc.org |

| 2 | 40% Methanol (aq) | KOH | PEG-400 | Visible Light | Successful formation of indolo[2,3-b]quinoline product rsc.org |

This table illustrates the critical role of the reaction medium in the successful transformation of 3-acetyl-2-chloro-1-methylindole.

Exploration of Undiscovered Reaction Pathways and Transformations

The reactivity of 3-acetyl-2-chloro-1-methylindole is largely defined by the electrophilic nature of the C2 position (due to the chloro leaving group) and the nucleophilic potential of the acetyl group's enol or enolate form. The successful use of this compound in the synthesis of indolo[2,3-b]quinolines via reaction with 2-aminobenzophenone (B122507) serves as a key precedent. rsc.org

Future research should systematically explore the reaction of 3-acetyl-2-chloro-1-methylindole with a wider array of nucleophiles and reaction partners. This could include:

Palladium-Catalyzed Cross-Coupling Reactions: While demonstrated for other 3-haloindoles, the application of Suzuki, Sonogashira, and Buchwald-Hartwig couplings to 3-acetyl-2-chloro-1-methylindole has not been extensively reported. nih.gov Such reactions would allow for the introduction of diverse aryl, alkynyl, and amino groups at the C2 position, dramatically expanding the structural diversity of accessible derivatives.

Reactions with Dinucleophiles: Exploring reactions with various dinucleophiles could lead to the formation of novel heterocyclic systems fused to the indole core.

Transformations of the Acetyl Group: The acetyl group itself is a handle for further functionalization. It can be reduced, oxidized, or used as a point of attachment for more complex side chains through aldol (B89426) or Claisen-type condensations.

The serendipitous discovery of a reaction between 3-acetyl-2-ethoxyindole and isatins to form indolo[2,3-b]quinolines highlights that unexpected and unique reaction sequences are possible. rsc.org A similar spirit of exploration should be applied to the 2-chloro analogue.

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Methods

A deep understanding of reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For 3-acetyl-2-chloro-1-methylindole, the proposed pathway for forming indolo[2,3-b]quinolines involves a cyclization sequence where the 2-chloro substituent acts as a leaving group. rsc.org

Future investigations should employ advanced methods to validate and refine this proposed mechanism.

Spectroscopic Techniques: In-situ monitoring of reactions using techniques like Process IR and NMR spectroscopy can help identify transient intermediates and build a detailed kinetic profile of the reaction.

Computational Chemistry: Density Functional Theory (DFT) calculations can be a powerful tool for mapping the entire reaction coordinate. nih.gov As demonstrated in studies of other indole derivatives, DFT can be used to model the structures of reactants, transition states, and products, as well as to calculate activation energies. nih.gov This would allow researchers to understand the energetics of the cyclization step and the role of the base and additives in facilitating the reaction. Such computational studies can also predict the feasibility of competing reaction pathways.

Integration of 3-Acetyl-2-chloro-1-methylindole into Novel Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)

Translating synthetic protocols from batch to continuous flow processing offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scale-up. nih.gov

The synthesis of indolo[2,3-b]quinolines from 3-acetyl-2-chloro-1-methylindole is an ideal candidate for adaptation to a flow chemistry setup. rsc.org A flow reactor could allow for precise control over residence time, temperature, and stoichiometry, potentially leading to higher yields and purity while minimizing side reactions. nih.gov The use of visible light in the existing protocol is also highly compatible with flow chemistry, where photoflow reactors are commonly employed.

Electrochemistry represents another frontier. Electrochemical methods can generate reactive species under mild conditions, often avoiding the need for stoichiometric chemical oxidants or reductants. Future work could explore the electrochemical reduction of the C-Cl bond or transformations involving the acetyl group, offering a green alternative to traditional chemical reagents.

Computational Design of New Derivatives with Desired Reactivity Profiles

Computational chemistry is not only for mechanistic studies but also for the proactive design of new molecules. Using 3-acetyl-2-chloro-1-methylindole as a scaffold, computational methods can be employed to design new derivatives with specific, desired reactivity.

This can be achieved through:

In Silico Modification: DFT and other molecular modeling techniques can be used to predict how changes to the molecular structure will affect its reactivity. For example, one could computationally model the introduction of various electron-donating or electron-withdrawing substituents onto the benzene (B151609) ring of the indole nucleus.

Reactivity Prediction: These models can calculate key electronic parameters, such as the partial charges on atoms and the energies of the frontier molecular orbitals (HOMO and LUMO). These parameters can predict how readily the derivative will participate in certain reactions. For instance, a derivative with a lower LUMO energy might be a better electrophile for reactions at the C2 position.

Virtual Screening: A library of virtual derivatives could be screened computationally to identify candidates with the most promising reactivity profiles before committing resources to their actual synthesis in the lab. This approach, as applied to other indole systems, can accelerate the discovery of molecules with enhanced or novel chemical properties. nih.gov

Q & A

Q. What are the standard synthetic routes for 3-Acetyl-2-chloro-1-methylindole, and how can researchers optimize reaction conditions?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of 2-chloro-1-methylindole using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Critical steps include controlling reaction temperature (60–80°C) and stoichiometric ratios to minimize side products like over-acylated derivatives. Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients (1:4 to 1:2). Confirm purity via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and NMR analysis (e.g., acetyl proton resonance at δ 2.6 ppm) .

Q. Which spectroscopic techniques are essential for characterizing 3-Acetyl-2-chloro-1-methylindole, and what spectral markers should be prioritized?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns:

- ¹H NMR : Look for singlet (~δ 2.6 ppm) from the acetyl group and absence of indole NH proton due to methylation.

- ¹³C NMR : Carbonyl carbon (C=O) appears at ~200 ppm.

High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z 221.0445 (C₁₁H₁₀ClNO⁺). IR spectroscopy verifies C=O stretching (~1680 cm⁻¹). Cross-validate with X-ray crystallography for unambiguous structural confirmation, as demonstrated for related chloroindoles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of 3-Acetyl-2-chloro-1-methylindole?

- Methodological Answer : Contradictions in NMR or MS data often arise from residual solvents, tautomerism, or regioisomeric byproducts. Mitigation strategies include:

- Repeat synthesis under inert atmosphere (Ar/N₂) to exclude oxidative artifacts.

- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish overlapping signals.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09/B3LYP/6-31G*). For mass spec ambiguities, employ tandem MS (MS/MS) to fragment ions and identify structural motifs .

Q. What computational methods are suitable for predicting the reactivity of 3-Acetyl-2-chloro-1-methylindole in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) can model reaction pathways. For example:

- Calculate activation energies for Cl substitution at position 2 using substituent-specific parameters (e.g., Hammett σ values).

- Simulate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack.

Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy). Reference workflows from indole derivative studies in PubChem datasets .

Q. How can 3-Acetyl-2-chloro-1-methylindole be leveraged as a precursor for bioactive molecule design?

- Methodological Answer : The acetyl and chloro groups serve as handles for derivatization. Examples:

- Suzuki coupling : Replace Cl with aryl/heteroaryl groups to enhance π-stacking in kinase inhibitors.

- Acetyl hydrolysis : Generate free hydroxyl for conjugation (e.g., prodrugs via ester linkages).

Screen derivatives for biological activity using in vitro assays (e.g., cytotoxicity against cancer cell lines) and correlate with logP values computed via ChemDraw .

Safety and Best Practices

Q. What safety protocols are critical when handling chloro-substituted indoles like 3-Acetyl-2-chloro-1-methylindole?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis/purification.

- Waste disposal : Collect chlorinated byproducts in halogenated waste containers.

- Exposure response : In case of skin contact, rinse with 10% ethanol/water (v/v) to hydrolyze residual acetyl chloride .

Data Presentation Guidelines

Q. How should researchers present crystallographic or spectral data for 3-Acetyl-2-chloro-1-methylindole in publications?

- Methodological Answer :

- Crystallography : Report unit cell parameters (Å, °), R-factor, and CCDC deposition number. Use tables for bond lengths/angles (e.g., C-Cl = 1.74 Å; C-O = 1.21 Å) .

- Spectral data : Include raw NMR/HRMS files in supplementary materials. Annotate spectra with expansion insets for overlapping peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.